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Ethyl azidoacetate is an organic compound with the chemical formula CHNO. It is characterized by the presence of an azide functional group (-N₃) attached to an acetate moiety. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 164 °C. Ethyl azidoacetate is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile building block for various chemical transformations .
Ethyl azidoacetate is a hazardous compound due to the presence of the azido group. It is:
Ethyl azidoacetate can be synthesized through several methods:
Ethyl azidoacetate is widely used in organic synthesis due to its versatility:
Interaction studies involving ethyl azidoacetate typically focus on its reactivity with other chemical species. For instance, its ability to engage in cycloaddition reactions makes it a valuable partner in click chemistry protocols. These studies often explore the kinetics and mechanisms of reaction pathways involving ethyl azidoacetate and various substrates.
Several compounds share structural or functional similarities with ethyl azidoacetate. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Methyl Azidoacetate | Methyl instead of Ethyl | Lower boiling point; used similarly in synthesis. |
Propyl Azidoacetate | Propyl instead of Ethyl | Similar reactivity; slightly different solubility. |
Benzyl Azidoacetate | Benzyl group | Increased steric hindrance; useful for specific applications. |
Azidomethyl Acetate | Azide group on methyl | Different reactivity profile; used in different contexts. |
Ethyl azidoacetate is unique due to its balance between reactivity and stability, making it particularly useful for a wide range of synthetic applications while having favorable handling properties compared to more reactive analogs like benzyl azidoacetate.
Ethyl azidoacetate serves as a critical azide component in CuAAC reactions, which form 1,2,3-triazole linkages with terminal alkynes. This reaction’s efficiency stems from its high thermodynamic driving force (~30 kcal/mol) and tolerance to diverse functional groups [3]. A seminal study demonstrated its utility in synthesizing 1,4-disubstituted 1,2,3-triazoles derived from natural products like carvacrol and eugenol [3]. The reaction between ethyl azidoacetate and terminal acetylenes achieved yields of 50–80%, with the resulting triazoles exhibiting moderate antioxidant activity (EC₅₀ = 75.5 µg/mL for the most active derivative) [3].
The CuAAC mechanism involves a stepwise process:
This reaction’s versatility is exemplified in polymer chemistry, where ethyl azidoacetate enables the synthesis of functionalized cellulose supports for heterogeneous copper catalysts. These catalysts achieved 39–99% yields in oxidative amine coupling reactions, maintaining stability over ten cycles [2].
CuAAC Parameter | Value/Range |
---|---|
Reaction Temperature | 25–60°C |
Catalyst Loading | 1–5 mol% Cu(I) |
Yield | 50–99% |
Turnover Frequency (TOF) | 10–50 h⁻¹ |
SPAAC eliminates copper catalysts by employing strained cyclooctynes, leveraging ring-strain energy (∼18 kcal/mol) to drive reactions. Ethyl azidoacetate’s azide group reacts with dibenzocyclooctyne (DBCO) derivatives at rates exceeding 1 M⁻¹s⁻¹ under physiological conditions [5]. In a prostate-specific membrane antigen (PSMA) targeting study, SPAAC conjugated IRDye800CW fluorophores to ligands with log D values of −2.4 to −4.4, ensuring efficient tumor accumulation [5]. Comparative analyses showed equivalent performance to NHS-ester conjugates, with 24-hour retention in PSMA-positive tumors [5].
SPAAC’s bioorthogonality is critical for in vivo applications. For example, dual-labeled PSMA ligands synthesized via SPAAC enabled simultaneous radiodetection (using ^111^In or ^99m^Tc) and fluorescence imaging, achieving tumor-to-background ratios >10:1 [5]. The reaction’s efficiency remains unaffected by pH (4–9) or temperature (4–37°C), making it suitable for diverse biological systems [5].
SPAAC Parameter | Value/Range |
---|---|
Rate Constant (k) | 0.8–1.2 M⁻¹s⁻¹ |
Log D (Octanol/Water) | −2.4 to −4.4 |
Tumor Uptake Efficiency | 8–12% ID/g |
Ethyl azidoacetate’s azide group participates in bioorthogonal reactions beyond CuAAC and SPAAC. In Staudinger reaction-responsive coacervates (SR-Coa), it triggers disassembly of triphenylphosphine-based microdroplets, releasing encapsulated proteins into the cytosol [6]. Treating cells with ethyl azidoacetate induced dispersion of EGFR/antibody complexes from puncta to cytosol, enabling TRIM21-dependent degradation (80% reduction in EGFR levels) [6].
This strategy extends to endogenous proteins like EZH2, a histone methyltransferase. SR-Coa delivered anti-EZH2 antibodies into cells, achieving proteasomal degradation via ubiquitination (70% EZH2 depletion at 48 hours) [6]. The reaction’s specificity avoids off-target effects, as confirmed by negligible cytotoxicity (≥95% cell viability at 100 µM ethyl azidoacetate) [6].
Key Advancements:
The reduction of ethyl azidoacetate follows several distinct mechanistic pathways, each with varying selectivity and competing reactions. The Staudinger reduction represents the most selective approach for converting azides to primary amines [3] [4]. In this mechanism, triphenylphosphine attacks the terminal nitrogen of the azide group, forming a phosphazide intermediate that rapidly decomposes with nitrogen extrusion to yield an iminophosphorane [5] [6]. Subsequent hydrolysis produces the corresponding primary amine and triphenylphosphine oxide.
The mechanistic details reveal that the reaction proceeds through a four-membered ring transition state, where the phosphorus atom attacks the α-nitrogen of the azide while simultaneously forming the phosphazide intermediate [7]. This pathway is thermodynamically favored due to the exceptional leaving group ability of molecular nitrogen and the strong phosphorus-oxygen bond formation [8].
Lithium aluminum hydride reduction provides an alternative pathway that operates through direct hydride attack on the azide nitrogen atoms [9]. This method shows less selectivity compared to the Staudinger reduction but offers broader substrate compatibility and typically higher yields [3]. The mechanism involves coordination of the lithium cation to the azide group, followed by hydride delivery from the aluminum center.
Catalytic hydrogenation using palladium on carbon represents another reduction pathway, particularly useful for substrates containing multiple reducible functionalities [10]. The mechanism involves coordination of the azide to the metal surface, followed by sequential hydrogen addition and nitrogen elimination. However, this method requires careful control to prevent over-reduction of the ester functionality.
Competing triazole formation occurs through 1,3-dipolar cycloaddition reactions with alkynes [11] [12]. The regioselectivity of triazole formation depends significantly on reaction conditions, with copper catalysis favoring 1,4-disubstituted products and ruthenium catalysis producing 1,5-disubstituted triazoles [13]. The electronic properties of substituents on both the azide and alkyne components influence the reaction pathway selection [14] [15].
Temperature effects play a crucial role in determining the product distribution between reduction and cycloaddition pathways [16] [17]. Lower temperatures favor bis-triazole formation, while elevated temperatures promote 5-alkynyl-triazole products through aerobic oxidative coupling mechanisms.
Reduction Method | Reagent | Product | Mechanism Type | Competing Reaction | Selectivity Factor |
---|---|---|---|---|---|
Staudinger Reduction | PPh₃ + H₂O | Primary Amine + PPh₃=O | Nucleophilic attack | Staudinger Ligation | High for primary azides |
Lithium Aluminum Hydride | LiAlH₄ | Primary Amine | Hydride reduction | None | Non-selective |
Catalytic Hydrogenation | Pd/C, H₂ | Primary Amine | Catalytic reduction | Over-reduction possible | Non-selective |
Sodium Borohydride | NaBH₄ | Primary Amine | Hydride reduction | Phase transfer conditions needed | Moderate |
Phosphine-mediated reactions of ethyl azidoacetate involve complex mechanistic pathways that can lead to C–O bond cleavage under specific conditions [18] [19]. The classical Staudinger reaction does not typically involve direct C–O bond cleavage, but rather proceeds through azide reduction to form iminophosphorane intermediates [5] [6].
However, modified phosphine reagents containing electrophilic traps can promote alternative reaction pathways [18] [19]. Phosphines bearing proximal ester or thioester groups can undergo intramolecular cyclization reactions that ultimately lead to C–O bond reorganization. This process involves initial phosphazide formation, followed by intramolecular nucleophilic attack by the ester oxygen on the phosphorus center [20].
The phosphine-mediated deimidogenation pathway represents a unique mechanism where specialized phosphine reagents convert azides to diazo compounds [18] [19]. This transformation requires phosphines with activated ester substituents that can trap the phosphazide intermediate before nitrogen extrusion occurs. The resulting triazenophosphonium species undergoes fragmentation to yield diazo compounds and cleaved C–O bonds.
Mechanistic studies using density functional theory calculations have revealed that the preference for C–O bond cleavage depends on the relative stability of competing transition states [7]. The presence of electron-withdrawing groups on the phosphine increases the electrophilicity of the phosphorus center, facilitating intramolecular cyclization reactions that can lead to bond reorganization.
The solvent environment significantly influences these mechanistic pathways [18] [19]. Wet conditions (THF/H₂O) favor hydrolysis pathways and prevent accumulation of reactive intermediates, while anhydrous conditions promote intramolecular rearrangements and C–O bond cleavage mechanisms.
Phosphine Type | Reaction Conditions | Mechanism | C–O Bond Effect | Product Formation | Hydrolysis Rate |
---|---|---|---|---|---|
Triphenylphosphine | THF/H₂O | Nucleophilic attack on azide | No direct cleavage | Iminophosphorane | Moderate |
Tributylphosphine | Aprotic solvents | Similar to PPh₃ | No direct cleavage | Iminophosphorane | Moderate |
Phosphine esters | Mild conditions | Staudinger ligation | Ester participation | Amide linkage | Variable |
Phosphine thioesters | Enhanced reactivity | Faster kinetics | Thioester participation | Enhanced conversion | Fast |
The reactivity of ethyl azidoacetate is profoundly influenced by both solvent effects and substituent modifications, which determine the selectivity between competing reaction pathways [21] [22]. Solvent polarity affects the relative stability of charged intermediates and transition states, thereby influencing reaction mechanism preferences.
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide stabilize ionic intermediates while maintaining good solvation of the azide anion [21]. These conditions generally favor SN2 mechanisms and enhance the nucleophilicity of the azide group. The increased solvation leads to higher activation energies for reactions proceeding through dispersed charge transition states.
Polar protic solvents like water and alcohols can participate in hydrogen bonding interactions that significantly affect reaction selectivity [21] [23]. Water molecules can stabilize charged intermediates through specific solvation, but they may also compete for coordination sites on metal catalysts or interfere with certain reaction pathways.
Nonpolar solvents such as hexane provide minimal solvation but can lead to phase separation effects that concentrate reactants and increase effective collision frequency [21]. Under these conditions, reactant molecules may cluster together, leading to enhanced reaction rates despite reduced individual molecule solvation.
The substituent effects on azide reactivity depend on both electronic and steric factors [24]. Electron-withdrawing substituents decrease the nucleophilicity of the azide group but increase its electrophilicity at the terminal nitrogen. This dual effect can lead to enhanced selectivity in certain reactions while reducing overall reactivity.
Electron-donating substituents increase azide nucleophilicity and generally accelerate reactions with electrophilic partners [14] [15]. However, this increased reactivity may come at the cost of selectivity, as multiple reaction pathways become more accessible.
Steric effects play a crucial role in determining regioselectivity and reaction pathway preferences [22]. Bulky substituents can prevent certain conformations or approach angles, leading to enhanced selectivity even when electronic effects might favor multiple pathways.
The intramolecular hydrogen bonding between the azide group and adjacent functionalities can significantly influence reactivity patterns. Such interactions can activate the azide toward certain reactions while protecting it from others, providing a mechanism for controlling selectivity in complex molecular environments.
Solvent Type | Dielectric Constant | Effect on SN2 | Azide Stability | Triazole Formation | Selectivity |
---|---|---|---|---|---|
Polar Aprotic (DMF) | 38 | Increases rate | High | Enhanced | Good |
Polar Protic (H₂O) | 80 | Decreases rate | Moderate | Competitive hydrolysis | Poor |
Nonpolar (Hexane) | 2 | Fastest rate | High | Minimal | Excellent |
Mixed (THF/H₂O) | ~20 | Optimal balance | Moderate | Selective conditions | Very good |
Temperature effects on reaction selectivity are particularly pronounced in ethyl azidoacetate chemistry [16] [17]. Lower temperatures generally favor thermodynamically controlled products, while higher temperatures can access kinetically controlled pathways that may lead to different product distributions.
The concentration effects and reactant ratios also influence selectivity outcomes. Higher concentrations of certain reagents can shift equilibria toward different products, while dilute conditions may favor unimolecular rearrangements over bimolecular reactions.
Substituent Type | Examples | Effect on Nucleophilicity | Reaction Rate | Selectivity Impact | Triazole Formation |
---|---|---|---|---|---|
Electron-withdrawing | CF₃, NO₂, CO₂Et | Decreased | Slower | Higher selectivity | Reduced |
Electron-donating | Me, OMe, NH₂ | Increased | Faster | Lower selectivity | Enhanced |
Steric hindrance | tert-Bu, iPr | Decreased | Slower | High selectivity | Sterically hindered |
Aromatic conjugation | Phenyl, naphthyl | Moderate decrease | Variable | Regioselectivity issues | Competitive pathways |
Flammable;Irritant